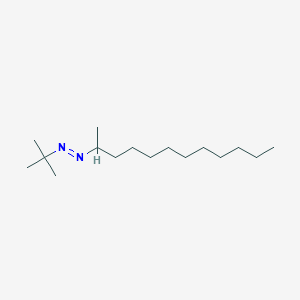

(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene

Description

(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene is an azo compound (diazene derivative) with the general structure R-N=N-R', where R = tert-butyl (C(CH₃)₃) and R' = dodecan-2-yl (a 12-carbon alkyl chain with a substituent at the second carbon). The (E)-configuration indicates that the bulky substituents (tert-butyl and dodecan-2-yl) are on opposite sides of the N=N double bond, minimizing steric strain .

Key features of this compound include:

- High lipophilicity: Due to the long alkyl chain (dodecan-2-yl) and branched tert-butyl group.

- Steric hindrance: The bulky substituents influence reactivity and stability.

Properties

CAS No. |

88630-77-7 |

|---|---|

Molecular Formula |

C16H34N2 |

Molecular Weight |

254.45 g/mol |

IUPAC Name |

tert-butyl(dodecan-2-yl)diazene |

InChI |

InChI=1S/C16H34N2/c1-6-7-8-9-10-11-12-13-14-15(2)17-18-16(3,4)5/h15H,6-14H2,1-5H3 |

InChI Key |

JDQOXOPGEQQVLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)N=NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Diazenes vary significantly based on substituent groups. Below is a structural comparison with analogs from the literature:

Table 1: Structural Comparison of Selected Diazene Derivatives

| Compound Name | R Group | R' Group | Molecular Formula | Molecular Weight (g/mol) | Configuration |

|---|---|---|---|---|---|

| (E)-1-tert-Butyl-2-(dodecan-2-yl)diazene | tert-Butyl | Dodecan-2-yl | C₁₆H₃₃N₂ | 253.45 | E |

| (E)-1-Phenyl-2-(p-tolyl)diazene | Phenyl | p-Tolyl | C₁₃H₁₂N₂ | 196.25 | E |

| (E)-1-(2-Nitrophenyl)-2-(4-methoxyphenyl)diazene | 2-Nitrophenyl | 4-Methoxyphenyl | C₁₃H₁₁N₃O₃ | 273.25 | E |

Key Observations :

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 6.8 | 0.05 (insoluble) | 45–50 |

| (E)-1-Phenyl-2-(p-tolyl)diazene | 3.5 | 0.5 (slightly soluble) | 120–125 |

| (E)-1-(2-Nitrophenyl)-2-(4-methoxyphenyl)diazene | 2.9 | 1.2 (moderately soluble) | 180–185 |

Analysis :

Insights :

- Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro) in aromatic diazenes enhances binding to enzymes like phosphodiesterases. In contrast, alkyl-substituted diazenes (e.g., tert-butyl/dodecan-2-yl) may target hydrophobic protein domains .

- Activity Specificity : Biological activity varies widely even among structurally similar diazenes, underscoring the role of substituent chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.